![molecular formula C22H24BrFN4O3 B584746 Hydroxy Vandetanib CAS No. 910298-61-2](/img/structure/B584746.png)
Hydroxy Vandetanib
描述
Hydroxy Vandetanib is a derivative of Vandetanib, a small-molecule inhibitor primarily used in the treatment of medullary thyroid cancer. Vandetanib inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, epidermal growth factor receptor, and rearranged during transfection tyrosine kinases . This compound retains these inhibitory properties while introducing a hydroxyl group, potentially enhancing its pharmacological profile.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Vandetanib involves the hydroxylation of Vandetanib. The process typically starts with Vandetanib as the precursor. The hydroxylation can be achieved using various oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Hydroxy Vandetanib undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Vandetanib.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iron(III) chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Reversion to Vandetanib.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
Hydroxy Vandetanib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacological properties of tyrosine kinase inhibitors.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Hydroxy Vandetanib exerts its effects by inhibiting multiple receptor tyrosine kinases. The hydroxyl group enhances its binding affinity to these receptors, leading to more effective inhibition of signaling pathways involved in tumor growth and angiogenesis. The primary molecular targets include vascular endothelial growth factor receptor, epidermal growth factor receptor, and rearranged during transfection tyrosine kinases .
相似化合物的比较
Vandetanib: The parent compound, lacking the hydroxyl group.
Pazopanib: Another tyrosine kinase inhibitor with a different chemical structure but similar therapeutic applications.
Regorafenib: A multi-kinase inhibitor used in the treatment of various cancers.
Uniqueness: Hydroxy Vandetanib is unique due to the presence of the hydroxyl group, which enhances its pharmacological properties. This modification potentially improves its efficacy and reduces side effects compared to its parent compound, Vandetanib .
生物活性
Hydroxy Vandetanib, a metabolite of the tyrosine kinase inhibitor Vandetanib, has garnered attention for its biological activity, particularly in the context of treating medullary thyroid carcinoma (MTC) and other malignancies. This article synthesizes findings from various studies that explore the compound's pharmacodynamics, metabolism, and clinical efficacy.
Overview of Vandetanib
Vandetanib is an oral multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets the RET proto-oncogene, VEGFR2, and EGFR. It was approved by the FDA for the treatment of unresectable, locally advanced, or metastatic MTC. This compound is formed through metabolic processes in the liver, predominantly via cytochrome P450 enzymes, particularly CYP3A4 .
Metabolism and Pharmacokinetics
The metabolism of this compound involves several key enzymes:
- CYP3A4 : Identified as the primary enzyme responsible for oxidizing Vandetanib in human liver microsomes. Studies indicate that it catalyzes the formation of N-desmethylvandetanib and Vandetanib-N-oxide .
- Other CYPs : While CYP3A4 plays a significant role, other cytochrome P450 enzymes contribute to its metabolism, albeit to a lesser extent.
Table 1: Metabolic Pathways of this compound
Enzyme | Metabolite Produced | Relative Activity |
---|---|---|
CYP3A4 | N-desmethylvandetanib | Major |
CYP3A4 | Vandetanib-N-oxide | Minor |
Other CYPs | Various minor metabolites | Variable |
Biological Activity and Efficacy
This compound exhibits significant biological activity against tumors associated with MTC. Clinical studies have highlighted its effectiveness in controlling hypercortisolism related to MTC without substantial changes in tumor size. For instance, a case study reported a 58-year-old male patient whose hypercortisolism was effectively managed through this compound treatment over several years .
Case Study: Long-term Control of Hypercortisolism
- Patient Profile : 58-year-old male with MTC-related Cushing's syndrome.
- Treatment : Initiated on this compound after resistance to other therapies.
- Outcome : Rapid reversal of hypercortisolism; no recurrence noted after 3 years and 8 months.
Clinical Trials and Research Findings
Several clinical trials have assessed the efficacy of Vandetanib in various settings:
- Phase III Trial (ZETA Study) :
- Efficacy Summary :
Table 2: Summary of Clinical Trial Results
Parameter | Vandetanib Group (n=231) | Placebo Group (n=100) |
---|---|---|
Objective Response Rate (%) | 47 | 12 |
Disease Control Rate (%) | 62 | 30 |
Common Adverse Events (%) | Diarrhea (56) | Diarrhea (26) |
Rash (45) | Rash (11) |
属性
IUPAC Name |
[4-[[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxymethyl]piperidin-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O3/c1-30-20-9-16-19(10-21(20)31-11-14-4-6-28(13-29)7-5-14)25-12-26-22(16)27-18-3-2-15(23)8-17(18)24/h2-3,8-10,12,14,29H,4-7,11,13H2,1H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKXHMPUAQBETB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCN(CC4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857857 | |
Record name | [4-({[4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidin-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910298-61-2 | |
Record name | 4-[[[4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-1-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910298-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-({[4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidin-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。